

Minimizing internal stress in nickel deposits from sulfamate vs sulphate baths

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Compound of Interest

Compound Name: Nickel ammonium sulphate

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Technical Support Center: Internal Stress in Nickel Electrodeposition

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel sulfamate and nickel sulphate electroplating baths. The focus is on understanding and minimizing internal stress in the resulting nickel deposits.

Frequently Asked Questions (FAQs)

Q1: What is internal stress in electrodeposited nickel and why is it important?

A1: Internal stress refers to the forces that exist within an electrodeposited nickel layer.^{[1][2]} These stresses arise from the electrocrystallization process and the codeposition of impurities like hydrogen or sulfur.^{[2][3]} High internal stress can be detrimental, leading to issues such as cracking, peeling, blistering, and poor adhesion of the nickel coating.^{[1][4][5]} For applications requiring mechanical stability or further processing, such as in aerospace, electronics, and electroforming, minimizing internal stress is critical to ensure the integrity and performance of the plated component.^{[1][5][6]}

Q2: Which type of nickel plating bath, sulfamate or sulphate, generally produces lower internal stress?

A2: Nickel sulfamate baths are well-known for producing deposits with significantly lower internal stress compared to nickel sulphate (Watts) baths.[3][6][7] In fact, sulfamate baths can produce essentially stress-free deposits, and with the use of stable addition agents, can even achieve compressively stressed deposits.[8]

Q3: What are the primary factors that influence internal stress in a nickel sulfamate bath?

A3: Several factors can affect the internal stress of nickel deposits from a sulfamate bath. These include:

- **Bath Composition:** Abnormally high concentrations of the main salt or chloride ions can increase internal stress.[4]
- **pH Level:** An increase in the pH of the plating solution can lead to higher internal stress.[4] It is recommended to maintain the pH between 3.5 and 4.5.[4][5]
- **Current Density and Temperature:** High current density, especially when combined with low temperature, will significantly increase internal stress.[4] Conversely, increasing the bath temperature tends to decrease stress.[8]
- **Impurities:** Both organic and metallic impurities can have a significant impact. Organic impurities often arise from the breakdown of additives, while common metallic impurities like zinc and iron can make the deposit brittle and increase stress.[4]

Q4: How do additives affect internal stress in nickel plating baths?

A4: Additives are commonly used to modify the properties of the nickel deposit, including internal stress.[9]

- **Stress Reducers:** Certain organic compounds, often containing sulfur, act as stress reducers.[1][7] Saccharin is a widely used and effective stress-reducing agent in both sulfamate and sulphate baths.[1][7] Other examples include naphthalene-1,5-disulfonic acid and naphthalene trisulfonic acid.[7]
- **Brighteners:** Brightening agents can sometimes increase tensile stress in the deposit.[10]
- **Wetting Agents:** These can have a slight stress-reducing effect.[8]

Troubleshooting Guides

Problem 1: High Tensile Stress in Nickel Sulfamate Deposits

- Possible Cause: Incorrect bath parameters.
 - Solution: Verify and adjust the bath temperature, pH, and current density to be within the optimal range. An increase in temperature or a decrease in current density can help reduce tensile stress.[\[8\]](#)
- Possible Cause: High concentration of chloride ions.
 - Solution: Analyze the chloride concentration in the bath. If it is too high, it will need to be lowered. Chloride ions have a direct and linear relationship with increased tensile stress.[\[8\]](#)
- Possible Cause: Organic or metallic impurities.
 - Solution: Perform purification treatments such as carbon treatment for organic impurities or dummy plating at low current density to remove metallic contaminants.[\[1\]](#)[\[5\]](#)
- Possible Cause: Insufficient stress reducer concentration.
 - Solution: If using stress-reducing additives, analyze their concentration and replenish as needed. The effectiveness of some stress reducers can diminish over time due to consumption and drag-out.[\[8\]](#)

Problem 2: Brittle Nickel Deposits

- Possible Cause: Excessive brightener concentration or high nickel chloride levels.
 - Solution: Analyze the concentration of brighteners and nickel chloride. Reduce their levels if they are too high.[\[11\]](#)
- Possible Cause: Metallic impurities such as zinc or iron.
 - Solution: Even small amounts of certain metallic impurities can cause brittleness.[\[4\]](#) Use low-current-density dummy plating to remove these contaminants.[\[1\]](#)

- Possible Cause: High pH.
 - Solution: A high pH can lead to the codeposition of nickel hydroxide, increasing brittleness. Adjust the pH to the recommended range (typically 3.5-4.5 for sulfamate baths).[4][5]

Problem 3: Inconsistent Stress Levels Between Batches

- Possible Cause: Fluctuations in operating parameters.
 - Solution: Implement strict process control to ensure consistent temperature, pH, current density, and agitation for every plating run.[1]
- Possible Cause: Accumulation of impurities.
 - Solution: Regularly monitor and treat the plating bath to remove organic and metallic impurities.[4]
- Possible Cause: Degradation of bath components or additives.
 - Solution: Regularly analyze the concentration of all bath constituents, including the primary nickel salts, boric acid, and any additives, and make adjustments as necessary.[1]

Data Presentation

Table 1: Typical Internal Stress in Various Nickel Plating Baths

Nickel Electrolyte	Internal Stress (MPa)
Sulfamate (no chloride)	0 - 55
Sulfamate (with chloride)	55 - 85
All Sulfate (Watts Bath)	110 - 140
Watts with Hydrogen Peroxide	275 or more
All Chloride	205 - 310
Fluoborate	100 - 175

Source: Adapted from Technic Inc.[3]

Table 2: Influence of Operating Parameters on Internal Stress in Nickel Sulfamate Baths

Parameter	Effect on Internal Stress	Notes
Temperature	Stress decreases with increasing temperature.	A change from low to high operating temperatures can alter stress by approximately ± 34.5 MPa ($\pm 5,000$ psi).[8]
Current Density	Stress increases with increasing current density.	Agitation can help to mitigate this effect.[8]
pH	Stress increases slowly at lower pH values and sharply above pH 6.0.	The codeposition of basic nickel salts at higher pH increases stress.[1]
Chloride Content	Stress increases significantly and linearly with increasing chloride content.	An increase of 10% in nickel chloride can raise stress by about 20.7 MPa (3,000 psi).[8]
Agitation	Reduces the rate of stress increase with higher current density.	[8]
Boric Acid	No significant effect within the typical range of 15-37.5 g/L (2.0-5.0 oz/gal).	[8]
Nickel Metal Content	No significant effect.	[8]

Experimental Protocols

Methodology for Internal Stress Measurement: Bent Strip Method

The bent strip method, also known as the cantilever beam technique, is a sensitive method for measuring the internal stress of electrodeposited coatings.

1. Substrate Preparation:

- A thin, flexible metallic strip (e.g., copper foil) is used as the substrate.
- The strip is thoroughly cleaned and degreased to ensure good adhesion of the nickel deposit. This typically involves a sequence of alkaline cleaning, water rinsing, acid activation, and final rinsing.[10]
- The initial straightness of the strip is measured and recorded.

2. Plating Procedure:

- The prepared strip is mounted in a plating cell, with one end clamped and the other end free to move.
- The strip is then electroplated with nickel under the desired experimental conditions (bath composition, temperature, current density, etc.).

3. Measurement and Calculation:

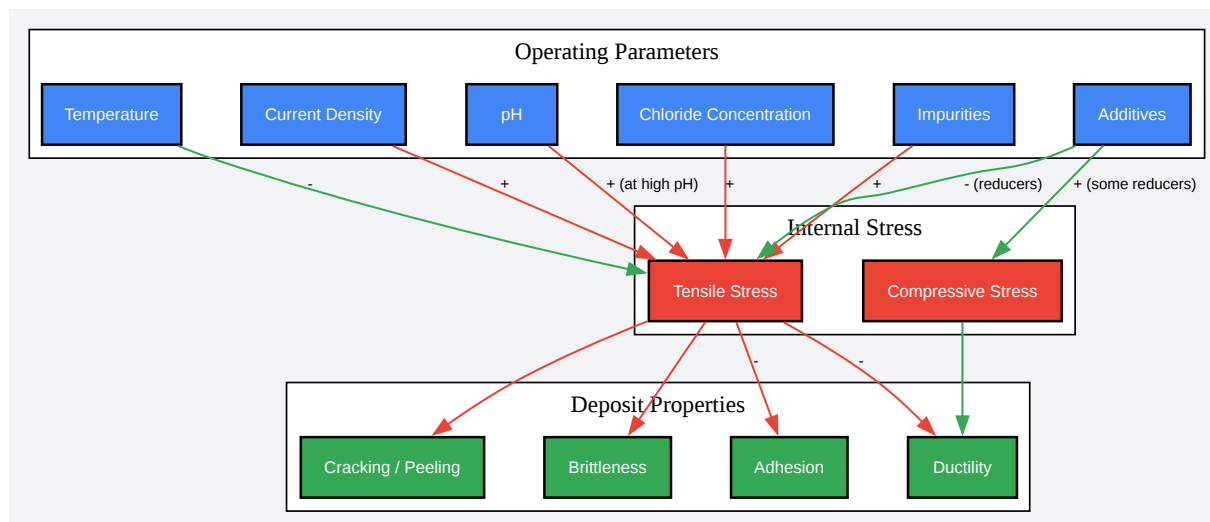
- As the nickel layer is deposited, the internal stress within the coating will cause the flexible strip to bend. Tensile stress will cause the strip to bend towards the anode, while compressive stress will cause it to bend away from the anode.
- The degree of bending or deflection of the free end of the strip is measured.
- The internal stress can then be calculated using Stoney's equation or a similar formula that relates the deflection of the strip to the properties of the substrate and the deposited layer (thickness, elastic modulus, etc.).

Visualizations



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Caption: Workflow for measuring internal stress using the bent strip method.



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